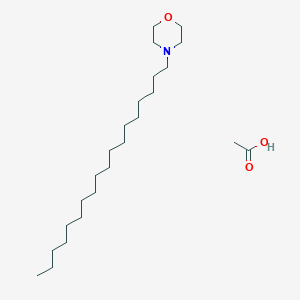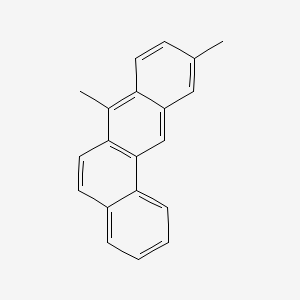
7,10-Dimethylbenz(a)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,10-Dimethylbenz(a)anthracene is a polycyclic aromatic hydrocarbon known for its potent carcinogenic properties. It is widely used in scientific research, particularly in studies related to cancer. This compound is structurally characterized by the presence of two methyl groups attached to the benz(a)anthracene framework, making it a significant subject of study in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,10-Dimethylbenz(a)anthracene typically involves the alkylation of benz(a)anthracene. One common method includes the Friedel-Crafts alkylation reaction, where benz(a)anthracene is treated with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Friedel-Crafts alkylation reactions. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 7,10-Dimethylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are frequently used.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benz(a)anthracene compounds .
Wissenschaftliche Forschungsanwendungen
7,10-Dimethylbenz(a)anthracene is extensively used in scientific research due to its carcinogenic properties. Some key applications include:
Cancer Research: It serves as a tumor initiator in animal models to study the mechanisms of carcinogenesis and test potential anti-cancer agents.
Immunotoxicity Studies: The compound is used to investigate the effects of carcinogens on the immune system.
Pharmacological Research: It helps in understanding the metabolic pathways and the role of various enzymes in the detoxification of carcinogens.
Wirkmechanismus
The mechanism of action of 7,10-Dimethylbenz(a)anthracene involves its metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and cancer initiation. The compound primarily targets the interleukin-2 pathway, affecting T lymphocyte function and suppressing immune responses . The involvement of microsomal epoxide hydrolase in its metabolic activation is also significant .
Vergleich Mit ähnlichen Verbindungen
- 7,12-Dimethylbenz(a)anthracene
- 9,10-Dimethylbenz(a)anthracene
- 1,4-Dimethyl-2,3-benzophenanthrene
Comparison: While all these compounds share a similar polycyclic aromatic hydrocarbon structure with methyl substitutions, 7,10-Dimethylbenz(a)anthracene is unique due to its specific methylation pattern, which influences its reactivity and biological effects. For instance, 7,12-Dimethylbenz(a)anthracene is also a potent carcinogen but has different metabolic pathways and target organs .
Eigenschaften
CAS-Nummer |
59686-70-3 |
|---|---|
Molekularformel |
C20H16 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
7,10-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-7-9-17-14(2)18-10-8-15-5-3-4-6-19(15)20(18)12-16(17)11-13/h3-12H,1-2H3 |
InChI-Schlüssel |
MYJDLKGDPIJUDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C(=C2C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


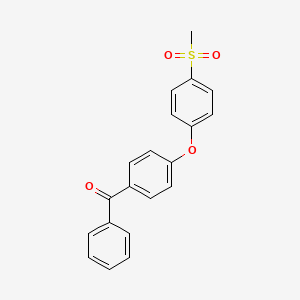



![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)
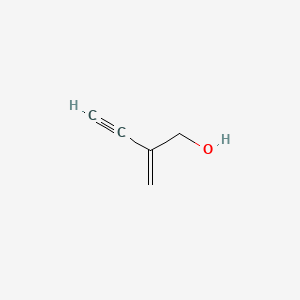
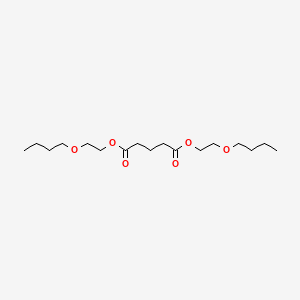



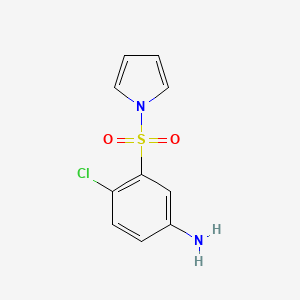

![2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide](/img/structure/B12663087.png)
